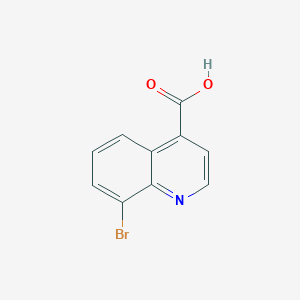

8-Bromoquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEBPQHZLBSIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593555 | |

| Record name | 8-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121490-67-3 | |

| Record name | 8-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure Analysis of Bromoquinoline Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of bromoquinoline carboxylic acid derivatives, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for 8-Bromoquinoline-4-carboxylic acid, this guide will utilize the detailed crystal structure analysis of a closely related compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , as a representative example to illustrate the core principles and methodologies.[1]

Introduction

Quinoline carboxylic acids and their halogenated derivatives are key pharmacophores in numerous therapeutic agents. The spatial arrangement of atoms within the crystal lattice, including molecular conformation and intermolecular interactions, is crucial for understanding their physicochemical properties, bioavailability, and interactions with biological targets. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional structures.[2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of quinoline carboxylic acid derivatives can be achieved through various established methods, such as the Pfitzinger or Doebner reactions.[3][4] For the representative compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent at room temperature.[1]

Generalized Crystallization Protocol:

-

Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture containing DMSO).[5]

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

-

Crystal Growth: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the typical steps for data collection and structure refinement.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. The temperature of the crystal is often maintained at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[1][6]

-

Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Data Presentation: Crystallographic Data for 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The following tables summarize the key crystallographic data for the representative compound.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical formula | C₁₄H₁₂BrNO₃ |

| Formula weight | 322.16 g/mol |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| a | 8.4134(5) Å |

| b | 9.5365(6) Å |

| c | 9.6154(7) Å |

| α | 60.728(2)° |

| β | 83.130(2)° |

| γ | 66.331(2)° |

| Volume | 613.52(7) ų |

| Z | 2 |

| Density (calculated) | 1.745 Mg/m³ |

| Absorption coefficient | 3.259 mm⁻¹ |

| F(000) | 324 |

| Theta range for data collection | 2.58 to 25.00° |

| Final R indices [I>2sigma(I)] | R1 = 0.0393, wR2 = 0.0709 |

| R indices (all data) | R1 = 0.0824, wR2 = 0.0772 |

| Largest diff. peak and hole | 0.385 and -0.428 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| Br1-C7 | 1.901(3) | C8-C7-Br1 | 119.5(2) |

| C3-C11 | 1.472(4) | C4-C3-C11 | 119.8(3) |

| C4-O1 | 1.259(3) | O1-C4-C4A | 122.9(3) |

| C11-O2 | 1.221(4) | O2-C11-O3 | 122.9(3) |

| C11-O3 | 1.312(4) | O2-C11-C3 | 121.2(3) |

| N1-C8A | 1.385(4) | C8A-N1-C1 | 120.3(3) |

| N1-C1 | 1.468(4) | C8A-N1-C1' | 119.8(3) |

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflow for crystal structure analysis and the logical relationship between molecular structure and bulk properties.

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mkuniversity.ac.in [mkuniversity.ac.in]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry of 8-Bromoquinoline-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 8-Bromoquinoline-4-carboxylic acid (C₁₀H₆BrNO₂), a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and a summary of expected quantitative data.

Introduction

This compound belongs to the quinoline carboxylic acid class of compounds, which are recognized for their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the mass spectrometric behavior of this compound is essential for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide will focus on the fragmentation behavior under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectral Data

Due to the limited availability of a public mass spectrum for this compound, the following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the molecular ion and key fragment ions. These predictions are based on the known fragmentation patterns of quinoline derivatives and aromatic carboxylic acids. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio for all bromine-containing fragments.

| Predicted m/z ([M]⁺•) | Predicted m/z ([M+2]⁺•) | Relative Abundance | Ion Formula | Description |

| 251 | 253 | High | [C₁₀H₆⁷⁹BrNO₂]⁺• | Molecular ion with ⁷⁹Br |

| 251 | 253 | High | [C₁₀H₆⁸¹BrNO₂]⁺• | Molecular ion with ⁸¹Br |

| 207 | 209 | Moderate | [C₁₀H₆⁷⁹BrN]⁺• | Loss of CO₂ |

| 207 | 209 | Moderate | [C₁₀H₆⁸¹BrN]⁺• | Loss of CO₂ |

| 206 | 208 | Moderate | [C₁₀H₅⁷⁹BrN]⁺• | Loss of •COOH |

| 206 | 208 | Moderate | [C₁₀H₅⁸¹BrN]⁺• | Loss of •COOH |

| 127 | - | Moderate to High | [C₉H₆N]⁺ | Loss of Br and COOH |

| 101 | - | Moderate | [C₈H₅]⁺ | Loss of HCN from the quinoline ring fragment |

Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the carboxylic acid group and the bromine substituent.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound. These protocols are based on established methods for similar analytes and should be optimized for the specific instrumentation and sample matrix.

Sample Preparation

4.1.1. For Pure Compounds or Standards:

-

Dissolution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

Dilution: Prepare a series of dilutions to the desired concentration range (e.g., 1-100 µg/mL) for direct infusion or LC-MS analysis.

4.1.2. For Biological Matrices (e.g., Plasma, Urine):

-

Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode anion exchange) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove interferences.

-

Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol with 5% formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

-

Mass Spectrometry Conditions

4.2.1. Electron Ionization (EI) Mass Spectrometry (for GC-MS after derivatization):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 50-350

-

Scan Speed: 1000 amu/s

-

Note: Derivatization (e.g., esterification of the carboxylic acid) is typically required for GC-MS analysis to improve volatility.

4.2.2. Electrospray Ionization (ESI) Mass Spectrometry (for LC-MS):

-

Ionization Mode: Positive or Negative

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr

-

Cone Voltage: 20 - 40 V (optimize for parent ion)

-

Collision Energy (for MS/MS): 10 - 30 eV (optimize for fragmentation)

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from sample receipt to data interpretation.

Caption: General workflow for the mass spectrometric analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The predicted fragmentation patterns and detailed experimental protocols offer a starting point for researchers and scientists in the fields of analytical chemistry and drug development. The characteristic isotopic signature of bromine and the expected neutral losses from the carboxylic acid group are key identifiers for this molecule. For definitive structural confirmation and sensitive quantification, high-resolution mass spectrometry and tandem mass spectrometry techniques are recommended.

Navigating the Solubility Landscape of 8-Bromoquinoline-4-carboxylic Acid: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromoquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Despite an extensive search of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unreported. Consequently, this guide offers a detailed, generalized experimental protocol to enable researchers to determine these crucial parameters in their own laboratories. Furthermore, this document presents a logical workflow for solubility determination, visualized through a clear and concise diagram.

Introduction to the Solubility of Quinolines

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of many synthetic compounds with diverse applications. The solubility of these compounds is governed by their molecular structure, including the presence of functional groups that can engage in hydrogen bonding, the overall polarity, and the crystal lattice energy of the solid form. The presence of both a bromine atom and a carboxylic acid group on the quinoline scaffold of this compound suggests a complex solubility profile, with the potential for both polar and non-polar interactions.

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), or acetone. While physicochemical properties like molecular weight (252.06 g/mol ) are known, empirical solubility values have not been published.[1]

The absence of this data highlights a critical knowledge gap for researchers working with this compound. The following sections provide the necessary tools and methodologies to address this gap.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method, often referred to as the shake-flask method, is considered the gold standard for generating reliable solubility data.

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile, etc.), analytical grade or higher

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess of what will dissolve is sufficient.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To separate the solid phase from the liquid phase, either centrifuge the vials at a high speed or allow them to stand undisturbed.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

Physicochemical properties of 8-Bromoquinoline-4-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 8-Bromoquinoline-4-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core structure. Quinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data for researchers, scientists, and professionals in drug development. Understanding these properties is essential for predicting the compound's behavior in biological systems, designing experimental protocols, and developing formulation strategies. The information presented herein is a compilation of predicted data from computational models, as extensive experimental data for this specific molecule is not widely available in the literature.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are predominantly computationally predicted and serve as a valuable estimation for experimental design and interpretation.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₆BrNO₂ | Lead Sciences[1] |

| Molecular Weight | 252.06 g/mol | Echemi[2], Lead Sciences[1] |

| Appearance | Light yellow to yellow solid | ChemicalBook[3] |

| Boiling Point | 403.1 ± 25.0 °C (Predicted) | ChemicalBook[3], Echemi[2] |

| Density | 1.732 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3], Echemi[2] |

| pKa | 2.83 ± 0.30 (Predicted) | ChemicalBook[3], LookChem[4] |

| logP (XLogP3) | 2.4 | LookChem[4] |

| Flash Point | 197.6 °C | Echemi[2], LookChem[4] |

| Storage Conditions | Sealed in dry, Room Temperature | ChemicalBook[3], Lead Sciences[1] |

Experimental Protocols for Property Determination

While specific, experimentally validated protocols for this compound are not readily published, the following are detailed, standard methodologies that can be employed to determine its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad range may indicate the presence of impurities.[5][6]

Methodology (Capillary Method):

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[7][8]

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[8][9]

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.[8][9]

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8][9]

Aqueous Solubility Determination

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability. The shake-flask method is a standard technique for determining thermodynamic solubility.[10]

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[11][12]

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][13]

-

After equilibration, the suspension is filtered to remove any undissolved solid.[12]

-

The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

pKa Determination

The acid dissociation constant (pKa) is vital for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and biological interactions.[14]

Methodology (Potentiometric Titration):

-

A solution of this compound of a known concentration is prepared in water or a suitable co-solvent if solubility is limited.[14][15]

-

The solution's ionic strength is kept constant, for instance, by using 0.15 M potassium chloride.[14][15]

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.[14][15]

-

The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[15]

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[16]

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic profile.[17]

Methodology (HPLC Method):

-

A reversed-phase HPLC (RP-HPLC) method is established, typically using a C18 column.[18]

-

A series of reference compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.[17]

-

The retention time of this compound is then measured under the same chromatographic conditions.

-

The logP of this compound is determined by interpolating its retention time on the calibration curve. This method offers a rapid and reliable estimation of lipophilicity.[19]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 121490-67-3 [amp.chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. almaaqal.edu.iq [almaaqal.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. bioassaysys.com [bioassaysys.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. scribd.com [scribd.com]

- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

Synthesis of 8-Bromoquinoline-4-carboxylic acid experimental protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocol for the synthesis of 8-Bromoquinoline-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details a viable synthetic pathway, presenting quantitative data in structured tables and including a step-by-step experimental protocol. A visual representation of the synthetic workflow is also provided to enhance understanding.

Synthetic Pathway Overview

The synthesis of this compound can be effectively achieved through a two-step process commencing with the Doebner-von Miller reaction to construct the quinoline core, followed by an oxidation reaction to furnish the final carboxylic acid. This pathway utilizes readily available starting materials and employs well-established chemical transformations.

The overall synthetic scheme is as follows:

Figure 1. Proposed multi-step synthesis of this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of the target compound, this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.07 g/mol | [1] |

| CAS Number | 121490-67-3 | [2] |

| Appearance | Solid | |

| Boiling Point | 403.1 °C at 760 mmHg | [2] |

| Density | 1.732 g/cm³ | [2] |

| pKa | 2.83 ± 0.30 (Predicted) | [2] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of 8-Bromo-2-methylquinoline via Doebner-von Miller Reaction

This procedure follows the established Doebner-von Miller reaction for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4]

Materials:

-

2-Bromoaniline

-

Crotonaldehyde

-

Hydrochloric acid (18%)

-

Boric acid

-

2-Bromonitrobenzene

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ammonia solution (concentrated)

-

2-Propanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 mL).

-

Heat the mixture to reflux.

-

Slowly add a mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) to the refluxing solution over a period of 1 hour with continuous stirring.

-

After the addition is complete, continue to stir the reaction mixture at 100°C (373 K) for an additional 2.5 hours.

-

To the hot reaction mixture, add an equimolar amount of anhydrous zinc chloride with vigorous stirring for 30 minutes.

-

Upon completion of the reaction, cool the mixture in an ice bath. A crude brown solid will precipitate.

-

Filter the crude product and wash it with 2-propanol.

-

Dissolve the solid in water and neutralize the solution with a concentrated ammonia solution to a pH of 8.

-

The product, 8-bromo-2-methylquinoline, will precipitate as a grey solid. Filter the solid, wash with water, and air dry.

-

The crude product can be further purified by recrystallization from ethanol to obtain crystals suitable for characterization.[5]

Expected Yield: 52.0%[5]

Step 2: Oxidation of 8-Bromo-4-methylquinoline to this compound

While the Doebner-von Miller reaction described above yields the 2-methyl substituted quinoline, a similar reaction with an appropriate α,β-unsaturated carbonyl precursor could yield 8-bromo-4-methylquinoline. This intermediate can then be oxidized to the target carboxylic acid. The following is a general procedure for the oxidation of a methylquinoline.

Materials:

-

8-Bromo-4-methylquinoline

-

Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

-

Sulfuric acid (if using KMnO₄)

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Suitable organic solvent (e.g., pyridine, water)

General Oxidation Procedure (using KMnO₄):

-

Dissolve 8-bromo-4-methylquinoline in a suitable solvent such as aqueous pyridine or dilute sulfuric acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add a solution of potassium permanganate in the same solvent to the quinoline solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

-

Filter the crude product, wash with cold water, and dry.

-

The product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Alternative Synthetic Route: Pfitzinger Reaction

An alternative and direct route to quinoline-4-carboxylic acids is the Pfitzinger reaction.[6][7] This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base. To synthesize this compound via this method, 7-bromoisatin would be the required starting material.

Figure 2. Pfitzinger reaction for the synthesis of this compound.

Conclusion

This technical guide has outlined a feasible and detailed experimental pathway for the synthesis of this compound. The presented Doebner-von Miller reaction followed by oxidation provides a robust method utilizing accessible starting materials. The alternative Pfitzinger reaction offers a more direct approach, contingent on the availability and reactivity of 7-bromoisatin. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for various applications in drug discovery and materials science.

References

- 1. This compound | C10H6BrNO2 | CID 18414308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger Reaction [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

8-Bromoquinoline-4-carboxylic Acid: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2. While its specific mechanism of action, biological targets, and associated signaling pathways are not detailed in currently available public literature, this whitepaper consolidates the existing information regarding its chemical properties and notes the absence of comprehensive biological studies. This document serves to inform researchers of the current knowledge gaps and potential areas for future investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is aggregated from various chemical supplier databases and public chemical information repositories.

| Property | Value | Source |

| Molecular Formula | C10H6BrNO2 | PubChem |

| Molecular Weight | 252.07 g/mol | Sigma-Aldrich[1] |

| CAS Number | 121490-67-3 | Thoreauchem[2] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Purity | Typically ≥97% | Thoreauchem, Ambeed Inc.[1][2] |

| Storage Temperature | Room Temperature, Inert atmosphere | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| InChI Key | CYYGVTADNDJJFZ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Biological Activity and Mechanism of Action: An Overview of the Knowledge Gap

A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the mechanism of action of this compound. There are no publicly accessible studies that delineate its specific biological targets, its effects on cellular signaling pathways, or its potential therapeutic applications.

While research exists on other quinoline-based compounds, these findings cannot be directly extrapolated to this compound. For instance, studies on other quinoline carboxylic acid derivatives have identified them as inhibitors of enzymes like dihydroorotate dehydrogenase, and some quinazoline derivatives have been investigated as kinase inhibitors. However, the specific substitutions on the quinoline ring, such as the bromine at the 8th position and the carboxylic acid at the 4th position, are critical in determining the molecule's pharmacological profile.

Future Directions

The absence of data on the biological activity of this compound presents an open field for investigation. Future research efforts could focus on:

-

High-throughput screening: To identify potential biological targets.

-

Cell-based assays: To determine its effects on various cellular processes.

-

In silico modeling: To predict potential binding sites and interactions with proteins.

Conclusion

This compound is a readily available chemical compound with well-defined physical and chemical properties. However, there is a clear and significant gap in the scientific literature regarding its biological mechanism of action. This presents an opportunity for novel research to uncover its potential pharmacological effects and explore its viability as a lead compound in drug discovery programs. Researchers are encouraged to undertake foundational studies to elucidate the biological role of this molecule.

References

8-Bromoquinoline-4-carboxylic Acid: A Linchpin in Modern Organic Synthesis for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-4-carboxylic acid, a halogenated heterocyclic compound, has emerged as a pivotal precursor in the landscape of organic synthesis. Its strategic substitution pattern, featuring a reactive bromine atom at the 8-position and a versatile carboxylic acid group at the 4-position of the quinoline scaffold, renders it an invaluable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, functionalization, and application of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions to generate novel compounds with significant potential in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically commencing with the construction of the 8-bromoquinoline core, followed by the introduction and modification of the C4-substituent.

Synthesis of the 8-Bromoquinoline Precursor

A common route to 8-bromoquinoline involves the Skraup synthesis or a modified Doebner-von Miller reaction, starting from 2-bromoaniline. A representative experimental protocol is the reaction of 2-bromoaniline with acrolein diethyl acetal in the presence of an acid.[1]

Experimental Protocol: Synthesis of 8-Bromoquinoline

A mixture of 2-bromoaniline (1 mmol) and acrolein diethyl acetal (2.5 mmol) in 1N HCl (82.5 mL) is refluxed at 111 °C for 24 hours.[1] After cooling to room temperature, the reaction mixture is neutralized to pH 7-8 with solid sodium carbonate. The product is then extracted with dichloromethane (3 x 100 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 8-bromoquinoline.[1]

Introduction of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position can be introduced through various methods, including the oxidation of a suitable precursor such as an aldehyde or a methyl group. One documented route involves the oxidation of 8-bromo-quinoline-4-carbaldehyde.

Synthetic Pathway to this compound

Caption: Synthetic routes to this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C8-position of this compound serves as a versatile handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For practical application in these coupling reactions, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl and vinyl-aryl structures. It involves the reaction of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.

General Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of an 8-bromoquinoline-4-carboxylate.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 8-bromoquinoline-4-carboxylate

To a solution of methyl 8-bromoquinoline-4-carboxylate (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 3:1 mixture of dioxane and water, potassium carbonate (2.0 equiv) is added. The mixture is degassed with argon, followed by the addition of a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is then heated at 80-100 °C until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Hypothetical |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | Hypothetical |

| 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 | Hypothetical |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual results may vary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related motifs are prevalent in bioactive molecules.

Catalytic Cycle: Buchwald-Hartwig Amination

References

Discovery and synthesis of 8-Bromoquinoline-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of 8-Bromoquinoline-4-carboxylic Acid Derivatives

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the synthesis, properties, and biological significance of this compound and its derivatives. This scaffold is a key building block in medicinal chemistry, offering a versatile platform for developing novel therapeutic agents.

The synthesis of the quinoline-4-carboxylic acid core is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. These methods allow for the construction of the bicyclic quinoline system from acyclic or simpler cyclic precursors.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction that forms quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of the target 8-bromo derivative, 2-bromoaniline is the required starting material. A modified version of this reaction, utilizing a Lewis acid catalyst, has been shown to be effective for anilines bearing electron-withdrawing groups.[2]

This protocol is adapted from a modified Doebner reaction for anilines with electron-withdrawing substituents.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromoaniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL).

-

Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) (0.9 mmol, 0.5 equiv) to the solution at room temperature.

-

Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

-

Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.

-

Reaction: Continue to stir the mixture at 65 °C for an additional 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Separate the aqueous layer and extract it two more times with EtOAc.

-

Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

References

Methodological & Application

Application Notes and Protocols for 8-Bromoquinoline-4-carboxylic acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-Bromoquinoline-4-carboxylic acid as a versatile building block in medicinal chemistry and materials science. The protocols outlined below detail its application in two key transformations: Suzuki-Miyaura coupling for the synthesis of 8-arylquinoline-4-carboxylic acids and amide bond formation to generate novel quinoline-4-carboxamides. These derivatives are of significant interest due to the established broad-spectrum biological activities of the quinoline scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

This compound is a bifunctional molecule featuring a quinoline core substituted with a bromine atom at the 8-position and a carboxylic acid at the 4-position. This unique arrangement of functional groups allows for selective and sequential modifications, making it an ideal starting material for the generation of diverse molecular libraries. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. Simultaneously, the carboxylic acid moiety provides a site for amide bond formation, allowing for the incorporation of a wide range of amine-containing fragments. The resulting derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Key Applications and Synthetic Protocols

Suzuki-Miyaura Coupling: Synthesis of 8-Arylquinoline-4-carboxylic acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction facilitates the synthesis of 8-aryl derivatives, which are precursors to compounds with potential biological activities.

General Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and then with a cold organic solvent (e.g., diethyl ether or hexane). The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data:

The following table summarizes representative Suzuki-Miyaura coupling reactions with this compound.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 8 | 92 |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 16 | 78 |

Amide Bond Formation: Synthesis of 8-Bromoquinoline-4-carboxamides

Amide coupling is a fundamental transformation in medicinal chemistry for the synthesis of drug candidates. The carboxylic acid functionality of this compound can be readily converted to a variety of amides using standard coupling agents.

General Reaction Scheme:

Caption: General workflow for amide bond formation.

Experimental Protocol:

A general procedure for the amide coupling of this compound is as follows:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1-1.5 eq.) and a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 eq.).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

The following table provides examples of amide coupling reactions with this compound.

| Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |

| Aniline | HATU | DIPEA | DMF | 4 | 90 |

| Benzylamine | HBTU | Et₃N | DCM | 6 | 88 |

| Morpholine | EDC/HOBt | DIPEA | DMF | 8 | 82 |

Biological Significance of Derivatives

Derivatives of quinoline-4-carboxylic acid and quinoline-4-carboxamide have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1]

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][3] The 8-aryl and 8-amido-quinoline-4-carboxylic acid derivatives synthesized from this compound are novel compounds that warrant investigation for their potential as anticancer agents.

Caption: Potential anticancer mechanisms of quinoline derivatives.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents. By modifying the 8-position of the quinoline ring, it is possible to develop new derivatives with enhanced potency and a broader spectrum of activity against various bacterial and fungal pathogens.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of novel quinoline derivatives. The straightforward and high-yielding protocols for Suzuki-Miyaura coupling and amide bond formation described herein provide researchers with powerful tools to generate diverse libraries of compounds for screening in drug discovery and materials science applications. The potential for these derivatives to exhibit significant biological activity, particularly in the areas of oncology and infectious diseases, makes this compound a key starting material for future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols: 8-Bromoquinoline-4-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-4-carboxylic acid is a versatile heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore found in numerous clinically approved drugs, and the strategic placement of a bromine atom at the 8-position and a carboxylic acid at the 4-position offers unique opportunities for chemical modification and targeted biological activity. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The carboxylic acid group can participate in key hydrogen bonding interactions with biological targets and can be converted into various derivatives such as esters and amides to modulate physicochemical properties and pharmacological profiles.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis, derivatization, and evaluation in relevant biological assays. While direct biological data for this compound is limited in publicly available literature, its structural similarity to other quinoline-based inhibitors allows for informed exploration of its potential in anticancer, anti-inflammatory, and antiviral research.

Potential Therapeutic Applications

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the following areas:

-

Anticancer Activity: Quinoline derivatives are known to exhibit potent anticancer properties through various mechanisms, including the inhibition of protein kinases. The structural resemblance of this compound to known kinase inhibitors suggests its potential as a precursor for novel anticancer drugs. For instance, derivatives of a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have shown inhibitory activity against Aurora A kinase, a key regulator of cell division.[1][2]

-

Anti-inflammatory Effects: The quinoline scaffold is present in compounds with anti-inflammatory properties. The carboxylic acid moiety is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives of quinoline-4-carboxylic acid have demonstrated anti-inflammatory potential in cellular models.[3]

-

Antiviral Properties: Certain quinoline derivatives have been investigated for their antiviral activity. The core structure can interfere with viral replication processes. For example, some 4-oxoquinoline-3-carboxamide derivatives have shown activity against bovine herpesvirus type 5.[4]

-

Enzyme Inhibition: The quinoline-4-carboxylic acid framework is a key feature in inhibitors of various enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and a target for cancer and autoimmune diseases.[5]

Quantitative Data Summary

| Compound/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | Aurora A Kinase | - | [1][2] |

| MCF-7 (Breast Cancer Cell Line) | 168.78 µM | [1][2] | |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid amide derivative (P6) | SIRT3 | 7.2 µM | [6] |

| 4-Quinoline Carboxylic Acid Analogue (C44) | Human DHODH | 1.0 nM | [7] |

| Vesicular Stomatitis Virus (VSV) | 1.9 nM | [7] | |

| WSN Influenza Virus | 41 nM | [7] | |

| 4-oxoquinoline-3-carboxamide derivative (4h) | Bovine Herpesvirus type 5 (BoHV-5) | 6.0 µM | [4] |

Experimental Protocols

Protocol 1: Synthesis of 8-Bromoquinoline-4-carbaldehyde (Precursor)

This protocol outlines a potential route to a key precursor for this compound.

Materials:

-

o-Bromoaniline

-

Acrolein diethyl acetal

-

1N Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask containing o-bromoaniline (~1 mmol), add a 1N HCl solution (82.5 mL).[8]

-

Add acrolein diethyl acetal (2.5 mmol) to the mixture.[8]

-

Reflux the reaction mixture at 111 °C for 24 hours.[8]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.[8]

-

Neutralize the reaction mixture to pH 7-8 with solid Na₂CO₃.[8]

-

Extract the product with dichloromethane (3 x 100 mL).[8]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[8]

-

Remove the solvent by evaporation under reduced pressure to obtain the crude 8-bromoquinoline.[8]

-

Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate as the eluent to yield 8-bromoquinoline.[8]

-

The resulting 8-bromoquinoline can then be formylated at the 4-position to yield 8-bromoquinoline-4-carbaldehyde, a direct precursor to the carboxylic acid.

Protocol 2: Oxidation of 8-Bromoquinoline-4-carbaldehyde to this compound

This protocol describes the oxidation of the aldehyde to the carboxylic acid.

Materials:

-

8-bromoquinoline-4-carbaldehyde

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Tetrahydrofuran (THF)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 8-bromoquinoline-4-carbaldehyde in a mixture of tetrahydrofuran and water.[9]

-

Add sodium dihydrogen phosphate to the solution.[9]

-

Cool the mixture to 5-10 °C in an ice bath.

-

Slowly add a solution of sodium chlorite in water.[9]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.[9]

Protocol 3: Synthesis of 8-Bromoquinoline-4-carboxamides

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Desired amine

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (Et₃N) or another suitable base

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Suspend this compound in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride at 0 °C and then stir at room temperature to form the acid chloride.

-

In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

-

Slowly add the freshly prepared 8-bromoquinoline-4-carbonyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol is based on assays used for similar quinoline-based kinase inhibitors and can be adapted to evaluate derivatives of this compound.[10]

Materials:

-

Recombinant kinase (e.g., Aurora A)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the test compounds to the wells at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Protocol 5: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations

Caption: Experimental workflow for the development of this compound derivatives.

Caption: Postulated mechanism of action for Aurora A kinase inhibition.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are general guidelines and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety policies and procedures. The biological activities described are based on structurally related compounds and are intended to guide the exploration of this compound and its derivatives.

References

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

- 10. mdpi.com [mdpi.com]

Application of 8-Bromoquinoline-4-carboxylic Acid in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The unique electronic and steric properties of the quinoline ring system allow for diverse interactions with the ATP-binding pocket of various kinases, making it a valuable starting point for the design of targeted therapies. 8-Bromoquinoline-4-carboxylic acid is a versatile building block that offers two key functional handles for chemical modification: a bromo group at the 8-position, amenable to cross-coupling reactions, and a carboxylic acid at the 4-position, which can be readily converted into amides and esters. These features make it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.

This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors, drawing upon established synthetic methodologies for quinoline-based drugs. While a specific FDA-approved kinase inhibitor directly synthesized from this compound is not prominently documented in publicly available literature, the principles and protocols outlined here provide a robust framework for its application in kinase inhibitor discovery programs.

Kinase Signaling Pathways Targeted by Quinoline-Based Inhibitors

Quinoline-based kinase inhibitors have been successfully developed to target a range of kinases implicated in cancer and other diseases. A prominent example is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR can effectively starve tumors and inhibit their growth.

Proposed Synthetic Strategy and Experimental Protocols

The strategic location of the bromo and carboxylic acid groups on the this compound scaffold allows for a modular synthetic approach to generate a diverse library of kinase inhibitor candidates. A general workflow is depicted below.

Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a variety of anilines or amines to form the corresponding carboxamides.

Materials:

-

This compound

-

Substituted aniline or amine (1.1 equivalents)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the substituted aniline or amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 8-bromo-N-substituted-quinoline-4-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 8-bromoquinoline-4-carboxamide intermediate with various boronic acids or esters.

Materials:

-

8-Bromo-N-substituted-quinoline-4-carboxamide (from Protocol 1)

-

Aryl or heteroaryl boronic acid/ester (1.5 equivalents)

-

Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.1 equivalents)

-

2 M aqueous sodium carbonate solution

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a mixture of the 8-bromo-N-substituted-quinoline-4-carboxamide (1.0 equivalent), the boronic acid/ester (1.5 equivalents), and Pd(dppf)Cl₂ (0.1 equivalents) in a reaction vessel, add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.

-

Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C for 2-8 hours, monitoring completion by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the final kinase inhibitor candidate.

Quantitative Data of Representative Quinoline-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of several well-known quinoline-based kinase inhibitors against their primary targets. This data illustrates the potential potency that can be achieved with the quinoline scaffold and serves as a benchmark for newly synthesized compounds derived from this compound.

Table 1: Inhibitory Activity of FDA-Approved Quinoline-Based Kinase Inhibitors

| Kinase Inhibitor | Primary Kinase Target(s) | IC₅₀ (nM) |

| Bosutinib | Src, Abl | 1.2, >20 |

| Cabozantinib | VEGFR2, MET | 0.035, 1.3 |

| Lenvatinib | VEGFR2, FGFR1 | 0.8, 2.4 |

Table 2: Inhibitory Activity of Investigational Quinoline-Based Kinase Inhibitors

| Compound ID | Kinase Target | IC₅₀ (nM) |

| Dovitinib | FGFR1, VEGFR2 | 8, 13 |

| Golvatinib | MET, VEGFR2 | 3, 16 |

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective kinase inhibitors from the this compound scaffold will depend on a systematic exploration of the structure-activity relationships. The following diagram illustrates key areas for modification and their potential impact on inhibitor activity.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its two distinct functional groups allow for the systematic and modular construction of diverse chemical libraries. By employing standard and robust synthetic methodologies such as amide coupling and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a multitude of candidate compounds. Subsequent screening and SAR studies can then guide the optimization of these initial hits into potent and selective kinase inhibitors with therapeutic potential. The protocols and data presented herein provide a foundational guide for scientists and drug development professionals to leverage this promising scaffold in their research endeavors.

Application Notes and Protocols for Quinoline-Based Carboxylic Acids in Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial research into the targeted cancer therapy applications of 8-Bromoquinoline-4-carboxylic acid did not yield specific studies on this compound. However, significant research has been conducted on structurally related quinoline and quinazoline carboxylic acid derivatives. This document focuses on a key, well-documented derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , as a representative example of this class of compounds in cancer research. The experimental data and protocols provided herein are specific to this derivative and should be considered illustrative of the potential applications of the broader quinoline-carboxylic acid scaffold in oncology.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. In oncology, the quinoline scaffold has been extensively explored for the development of novel anticancer therapeutics. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest. The addition of a carboxylic acid moiety can enhance the pharmacological properties of these molecules, potentially improving their selectivity and potency.

This document provides an overview of the application of a specific derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, in targeted cancer therapy research, with a focus on its role as an Aurora A kinase inhibitor.

Mechanism of Action: Targeting Aurora A Kinase

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Aurora A kinase, in particular, is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[1] Overexpression of Aurora A is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.[1] Consequently, Aurora A kinase has emerged as a promising target for cancer therapy.

The derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase.[1][2][3][4][5] By binding to the ATP-binding pocket of the enzyme, it blocks its catalytic activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Figure 1: Simplified signaling pathway of Aurora A kinase inhibition.

Data Presentation

The cytotoxic and inhibitory activities of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Cancer Cell Line | Assay | IC50 (µM) |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Cytotoxicity | 168.78[1][3][5] |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | Cytotoxicity | 257.87 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]

-

Test compound (dissolved in DMSO)

-